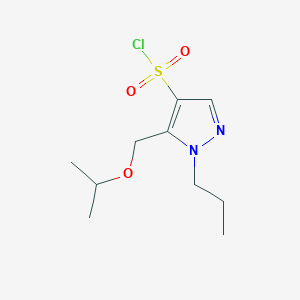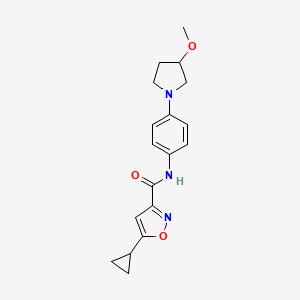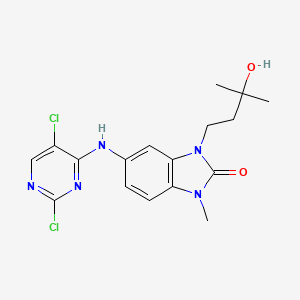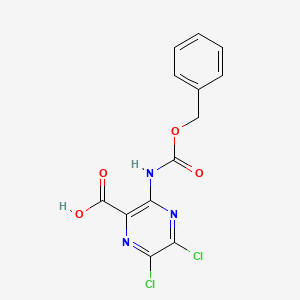
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, also known as PPS-211, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPS-211 is a sulfonyl chloride derivative that has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it has been proposed that 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in a wide range of physiological processes. Another advantage is its ability to inhibit MMPs, which are involved in the degradation of extracellular matrix proteins. However, one limitation of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One direction is the development of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, which may lead to the development of new drugs that target the NF-κB pathway and MMPs. Additionally, the use of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a diagnostic tool for cancer should be further explored.
Synthesis Methods
The synthesis of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonic acid with thionyl chloride. The resulting product is a white crystalline powder with a molecular weight of 327.84 g/mol.
Scientific Research Applications
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been studied for its potential use as a diagnostic tool for cancer.
properties
IUPAC Name |
5-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-5-13-9(7-16-8(2)3)10(6-12-13)17(11,14)15/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOVVLTLYIPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2704313.png)
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2704315.png)
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2704316.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2704321.png)